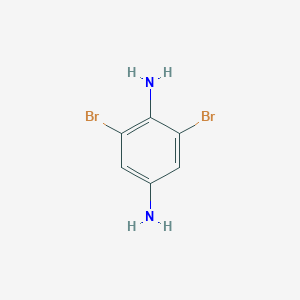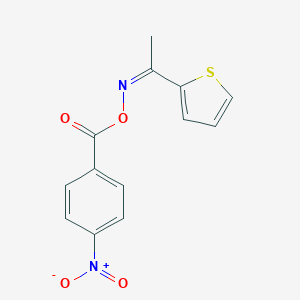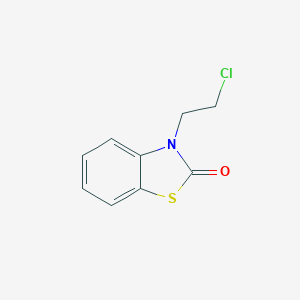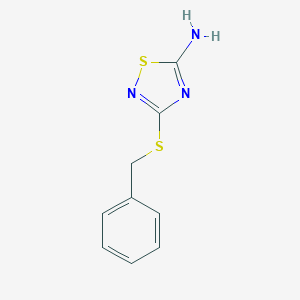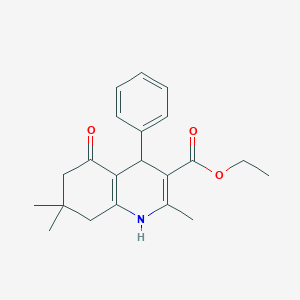
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as ethyl 3-carboxy-2,7,7-trimethyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in various biological processes. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have neuroprotective effects and may have potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, this compound has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has also been found to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of research could focus on further understanding the mechanism of action of this compound, particularly its potential as an inhibitor of various enzymes. Another area of research could focus on developing new derivatives of this compound with improved solubility and potential therapeutic effects. Additionally, this compound could be further studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Méthodes De Synthèse
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a one-pot, three-component reaction involving the condensation of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate acetoacetate, benzaldehyde, and cyclohexanone in the presence of a catalytic amount of piperidine. This method has been found to be efficient and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
Ethyl 2,7,7-trimEthyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. It has also been studied for its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
13337-64-9 |
|---|---|
Nom du produit |
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-5-25-20(24)17-13(2)22-15-11-21(3,4)12-16(23)19(15)18(17)14-9-7-6-8-10-14/h6-10,18,22H,5,11-12H2,1-4H3 |
Clé InChI |
BHUYANTVBSTZDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



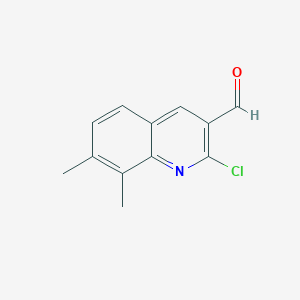


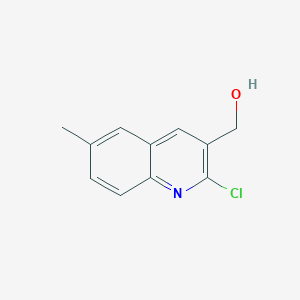
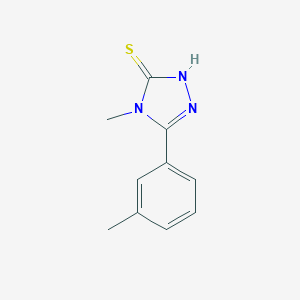

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
